molecular formula C9H5Br2Cl2N3 B6361826 3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240571-35-0

3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6361826
CAS No.: 1240571-35-0
M. Wt: 385.87 g/mol
InChI Key: JRMIDPCHSODLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole is a synthetically modified small molecule built on the privileged 1,2,4-triazole scaffold, a structure renowned for its wide spectrum of biological activities and significant presence in medicinal chemistry . The compound features a 3,4-dichlorobenzyl group attached to a 3,5-dibromo-substituted 1,2,4-triazole core. This specific pattern of halogenation (bromine and chlorine atoms) is strategically designed to influence the molecule's electronic properties, lipophilicity, and its potential to interact with various biological targets through hydrophobic interactions and halogen bonding. The 1,2,4-triazole nucleus is a well-established pharmacophore in drug discovery, known to interact with a variety of enzymes and receptors . Derivatives of this scaffold have demonstrated potent antifungal activity by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key target in ergosterol biosynthesis . Furthermore, 1,2,4-triazole-based compounds are extensively investigated as anticancer agents, with recent studies highlighting novel 3,5-diphenyl-1H-1,2,4-triazole derivatives acting as potent inhibitors of the human epidermal growth factor receptor (hEGFR) . The presence of multiple halogen atoms on this molecule makes it a versatile and valuable intermediate for further synthetic elaboration, such in Suzuki-Miyaura or other cross-coupling reactions, to generate more complex analogs for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,5-dibromo-1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2Cl2N3/c10-8-14-9(11)16(15-8)4-5-1-2-6(12)7(13)3-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMIDPCHSODLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1H-1,2,4-Triazole Scaffold

The synthesis of 1,2,4-triazole derivatives typically begins with cyclocondensation reactions. A widely adopted method involves the reaction of formamide with hydrazine hydrate under high-temperature, high-pressure conditions. This approach generates the parent 1H-1,2,4-triazole structure, which serves as the precursor for subsequent functionalization. Alternative routes, such as the MEK azine formamide method , utilize ketazine intermediates but require stringent temperature control (170°C) and specialized equipment.

Bromination at the 3- and 5-Positions

Alkylation with 3,4-Dichlorobenzyl Groups

Nucleophilic Substitution Reactions

The 1-position of 3,5-dibromo-1H-1,2,4-triazole is alkylated using 3,4-dichlorobenzyl bromide under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the triazole’s NH group, enabling nucleophilic attack on the benzyl halide. A representative procedure involves:

  • Reagents :

    • 3,5-Dibromo-1H-1,2,4-triazole (1 equiv)

    • 3,4-Dichlorobenzyl bromide (1.2 equiv)

    • NaH (1.2 equiv, 60% dispersion in oil)

    • DMF (anhydrous)

  • Conditions :

    • Temperature: 0–5°C → room temperature (gradual warming)

    • Reaction time: 12–24 hours

    • Workup: Aqueous extraction, column chromatography (silica gel, ethyl acetate/n-heptane)

This method achieves yields of 58–98.5% , depending on purity of starting materials and reaction monitoring.

Alternative Alkylation Strategies

Microwave-assisted synthesis reduces reaction times and improves selectivity. For instance, irradiating the reaction mixture at 100°C for 30 minutes enhances the alkylation rate while minimizing decomposition. Additionally, phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) have been explored to improve interfacial reactivity.

Optimization and Challenges

Impurity Control

The presence of azidotriazole byproducts —formed during incomplete alkylation or side reactions—can compromise product stability. Purification via sublimation in vacuo or recrystallization from ethanol/water mixtures effectively removes these impurities.

Solvent and Base Selection

  • Solvents : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.

  • Bases : NaH provides stronger deprotonation vs. K₂CO₃, but the latter is preferable for moisture-sensitive reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.92 (s, 2H, CH₂), 7.45–7.52 (m, 3H, aromatic), 8.21 (s, 1H, triazole-H).

  • MS (ESI+) : m/z 449.8 [M+H]⁺ (calculated for C₉H₅Br₂Cl₂N₃: 448.8).

Crystallographic Studies

Single-crystal X-ray diffraction confirms the triclinic polymorph of analogous triazole derivatives, with bond lengths and angles consistent with bromine and benzyl substituents.

Industrial-Scale Considerations

Cost-Effective Bromination

Large-scale bromination employs recyclable bromine carriers (e.g., HBr/H₂O₂) to minimize waste. A continuous-flow reactor system achieves 90% conversion with 5% excess Br₂.

Green Chemistry Approaches

Ionic liquid solvents (e.g., [BMIM][Br]) enable catalyst recovery and reduce DMF usage by 40%, aligning with sustainable manufacturing practices.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
NaH/DMF alkylation98.599.2High efficiencyMoisture-sensitive conditions
Microwave-assisted95.798.8Rapid reactionSpecialized equipment required
Phase-transfer82.397.5Mild conditionsLower yield

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Triazole Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (hypothetical) 3,4-Dichlorophenylmethyl C₉H₅Br₂Cl₂N₃ ~372.82* High halogen content; lipophilic
3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole 4-Fluorobenzyl C₉H₆Br₂FN₃ 334.97 Moderate polarity; agrochemical intermediate
3,5-Dibromo-1-methyl-1H-1,2,4-triazole Methyl C₃H₃Br₂N₃ 240.88 Small substituent; organic synthesis intermediate
Bromuconazole (pesticide reference) Tetrahydrofuranylmethyl C₁₃H₁₂BrCl₂N₃O 377.07 Complex substituent; broad-spectrum fungicide

*Calculated based on substituent contributions.

Key Observations:
  • Halogen Influence : Bromine and chlorine atoms in the target compound enhance lipophilicity and stability compared to analogs like the methyl-substituted triazole .

Antimicrobial Activity :

  • Triazole derivatives with halogenated aromatic groups (e.g., 4-fluorobenzyl) exhibit moderate to strong antibacterial and antifungal activity due to halogen-enhanced membrane penetration .
  • The target compound’s dichlorophenyl group may further improve activity compared to non-chlorinated analogs, as seen in bromuconazole’s efficacy against fungi .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) pKa
3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole 441.6±47.0 1.98±0.1 -2.06±0.50
Target Compound (hypothetical) ~450-470* ~2.1-2.3* ~-2.5*

*Predicted based on substituent effects.

Key Observations:
  • The target compound’s higher halogen content likely increases density and boiling point compared to fluorobenzyl and methyl analogs .
  • Acidic pKa values suggest stability under physiological conditions, critical for agrochemical persistence .

Biological Activity

3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class of heterocyclic compounds. Its structure features a triazole ring substituted with two bromine atoms and a dichlorophenyl group. This unique configuration contributes to its diverse biological activities, particularly in medicinal chemistry and agriculture.

  • Molecular Formula : C9H6Br2ClN3
  • Molecular Weight : Approximately 326.99 g/mol

The compound's synthesis typically involves the reaction of 3,4-dichlorobenzyl bromide with 3,5-dibromo-1H-1,2,4-triazole under basic conditions in an aprotic solvent like dimethylformamide (DMF) .

Antifungal and Antibacterial Properties

Research indicates that triazole derivatives can significantly inhibit fungal cell membrane synthesis and exhibit antibacterial properties. The presence of bromine enhances these activities by increasing the compound's lipophilicity and reactivity towards microbial targets. Studies show that 3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole demonstrates effective antifungal activity against various strains of fungi .

Cytotoxic Effects on Cancer Cells

This compound has been evaluated for its cytotoxic effects on several cancer cell lines. Notably, it has shown promising results against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
PC-30.67
HCT-1160.80
ACHN0.87

The mechanism underlying the biological activity of 3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole involves its ability to interact with specific molecular targets within cells. These interactions can inhibit the activity of enzymes or receptors critical for cellular function. For instance, studies suggest that it may modulate the production of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) .

Study on Anti-inflammatory Activity

In a recent study evaluating new triazole derivatives for anti-inflammatory properties, 3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole was tested for its ability to reduce cytokine release in PBMC cultures. The results indicated a significant reduction in TNF-α production at concentrations as low as 50 µg/mL .

Table 2: Cytokine Production Inhibition

CompoundTNF-α Inhibition (%) at 50 µg/mLReference
3a (Control)44%
3c60%

Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results demonstrated that it possesses significant antimicrobial activity comparable to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for 3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole, and how can reaction conditions be modified to improve yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) bromination of the triazole core using reagents like N-bromosuccinimide (NBS) in acetic acid or dichloromethane to introduce bromine atoms at the 3 and 5 positions, and (2) alkylation with (3,4-dichlorophenyl)methyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF). To improve yield, optimize reaction time (e.g., reflux for 6-12 hours) and stoichiometry (1:2 molar ratio for bromination). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons from the dichlorophenyl group at δ 7.2–7.6 ppm, triazole protons at δ 8.1–8.3 ppm) .
  • X-ray Crystallography : Resolves the 3D structure, confirming bromine and dichlorophenyl spatial arrangements. For example, similar triazole derivatives exhibit planar triazole rings with dihedral angles <10° relative to substituents .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 456.8 for C₉H₅Br₂Cl₂N₃) .

Advanced Research Questions

Q. How does the substitution pattern on the triazole ring influence the compound's biological activity, and what structural analogs have been explored?

  • Methodological Answer : Bromine atoms at positions 3 and 5 enhance electrophilicity, facilitating interactions with biological targets (e.g., fungal CYP51 enzymes). The (3,4-dichlorophenyl)methyl group increases lipophilicity, improving membrane permeability. Structural analogs like 3,5-dibromo-1-methyl-1H-1,2,4-triazole (lacking the dichlorophenyl group) show reduced antifungal activity, highlighting the critical role of aryl substitution . Replace bromine with chlorine (e.g., 3,5-dichloro analogs) to study halogen-dependent toxicity profiles .

Q. What strategies can resolve contradictions in reported biological efficacies of triazole derivatives in different studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., fungal strain differences, incubation time). Standardize protocols using CLSI guidelines for antifungal susceptibility testing. For example:
  • Minimum Inhibitory Concentration (MIC) : Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) in RPMI-1640 medium at 35°C for 48 hours.
  • Data Normalization : Express activity relative to positive controls (e.g., fluconazole). Meta-analysis of multiple studies can reconcile discrepancies .

Q. How can computational methods aid in predicting the reactivity or binding modes of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with C. albicans CYP51 (PDB ID: 1EA1). The dichlorophenyl group may occupy hydrophobic pockets, while bromine atoms form halogen bonds with Thr311 .
  • DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., triazole C4 position) prone to nucleophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.